
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a mesitylethynyl group attached to a dioxaborolane ring, which imparts distinct chemical properties that make it valuable for synthetic applications and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of mesitylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The mesitylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing species.
Substitution: Functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and addition. The mesitylethynyl group enhances the compound’s reactivity by providing steric and electronic effects that influence the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenylethynyl group instead of a mesitylethynyl group.
2-(Trimethylsilyl)ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a trimethylsilyl group, offering different reactivity.
Uniqueness
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the mesitylethynyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in reactions requiring selective activation and functionalization.
Propiedades
Fórmula molecular |
C17H23BO2 |
|---|---|
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-12-10-13(2)15(14(3)11-12)8-9-18-19-16(4,5)17(6,7)20-18/h10-11H,1-7H3 |
Clave InChI |
FOBZXGPMMOJQPP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C#CC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


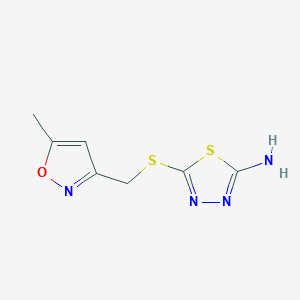
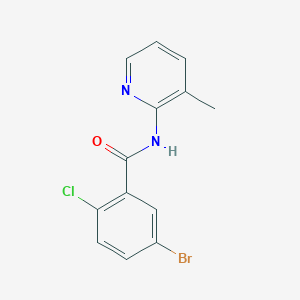

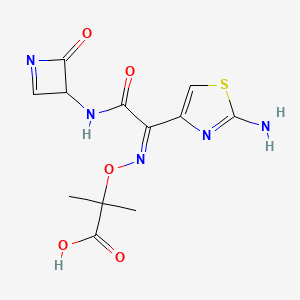
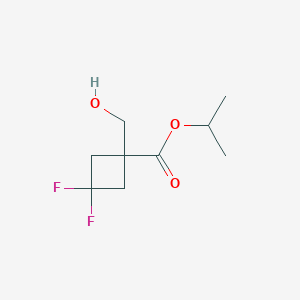

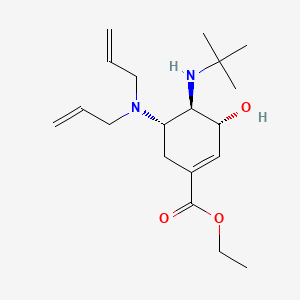
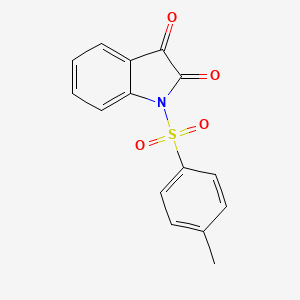
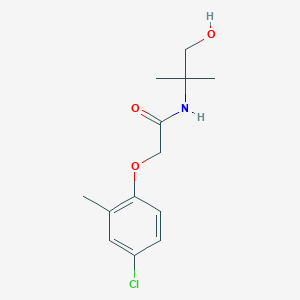
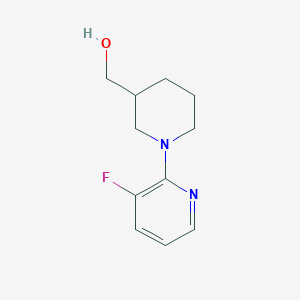

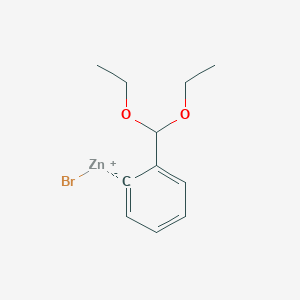
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

